2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
CAS No.: 1049343-39-6
Cat. No.: VC4961693
Molecular Formula: C21H26ClN3O3
Molecular Weight: 403.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049343-39-6 |
|---|---|
| Molecular Formula | C21H26ClN3O3 |
| Molecular Weight | 403.91 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C21H26ClN3O3/c1-27-19-8-4-18(5-9-19)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-6-2-17(22)3-7-20/h2-9H,10-16H2,1H3,(H,23,26) |
| Standard InChI Key | GTWKJGDSDCYVAC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Introduction
The compound 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic molecule that belongs to the class of piperazine derivatives. Such compounds are widely studied for their potential pharmacological activities, including antimicrobial, anticancer, and CNS-related therapeutic properties. This article provides a detailed exploration of its chemical structure, synthesis, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the phenoxy group: The reaction between 4-chlorophenol and chloroacetyl chloride under basic conditions yields the intermediate chloroacetate derivative.
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Piperazine functionalization: The piperazine ring is alkylated with a methoxy-substituted benzyl halide to introduce the methoxyphenyl group.
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Final coupling reaction: The intermediate is reacted with the functionalized piperazine derivative under controlled conditions to form the target acetamide compound.
Potential Pharmacological Applications
The structural features of this compound suggest possible biological activities:
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CNS Activity:
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Piperazine derivatives are known for their interaction with serotonin and dopamine receptors, implicating potential use in treating neurological disorders such as anxiety or depression.
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Antimicrobial Properties:
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The chlorophenoxy group and piperazine core are often associated with antibacterial and antifungal activities. This compound may exhibit activity against Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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Methoxyphenyl-substituted piperazines have shown promise in inhibiting cancer cell proliferation through receptor modulation or DNA interaction.
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Research Findings and Data
Experiments on similar compounds indicate that derivatives with structural similarities exhibit diverse biological activities:
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